molecular formula C13H15NO3 B6143394 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid CAS No. 21172-65-6

4-[(2-oxopiperidin-1-yl)methyl]benzoic acid

Cat. No.: B6143394
CAS No.: 21172-65-6
M. Wt: 233.26 g/mol
InChI Key: HPJMPDRAOPTWDC-UHFFFAOYSA-N
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Description

4-[(2-oxopiperidin-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . It is a benzoic acid derivative with a piperidinyl group attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-piperidone under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidone acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2-oxopiperidin-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-oxopiperidin-1-yl)methyl]benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The piperidinyl group can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-oxopiperidin-1-yl)methyl]benzoic acid is unique due to its specific piperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and reactivity are required .

Properties

IUPAC Name

4-[(2-oxopiperidin-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)13(16)17/h4-7H,1-3,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJMPDRAOPTWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-[(2-oxopiperidino)methyl]benzoate (2.47 g, 10.0 mmol) obtained in Step 1 was dissolved in a mixed solvent of methanol (30 mL) and water (10 mL), and lithium hydroxide monohydrate (2.10 g, 50.0 mmol) was added thereto, followed by stirring at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure, and 6 mol/L hydrochloric acid was added to the resulting residue to adjust the pH to 1, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure to afford 4-[(2-oxopiperidino)methyl]benzoic acid (629 mg. 27%).
Name
Methyl 4-[(2-oxopiperidino)methyl]benzoate
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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